molecular formula C7H14Cl2O2 B14275610 1,1-Dichloro-2,2-diethoxypropane CAS No. 137813-90-2

1,1-Dichloro-2,2-diethoxypropane

Cat. No.: B14275610
CAS No.: 137813-90-2
M. Wt: 201.09 g/mol
InChI Key: QLBRFWXGGWJKFP-UHFFFAOYSA-N
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Description

1,1-Dichloro-2,2-diethoxypropane is a chemical compound of interest in organic synthesis and materials science research. Compounds with acetal functionalities, such as diethoxy groups, are often employed as protecting groups for carbonyls or as specialized intermediates in multi-step synthetic pathways. The presence of dichloro substituents can make this reagent a valuable electrophile for constructing complex molecular architectures. Researchers may explore its applications in developing pharmaceuticals, agrochemicals, or novel polymeric materials. The specific physical and chemical properties, such as melting point, boiling point, and stability, should be verified by the researcher prior to use. Handling of this reagent should be conducted by trained personnel in a appropriately controlled laboratory environment, using appropriate personal protective equipment. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or personal use. Specific hazard and safety information (GHS classifications) should be consulted on the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

137813-90-2

Molecular Formula

C7H14Cl2O2

Molecular Weight

201.09 g/mol

IUPAC Name

1,1-dichloro-2,2-diethoxypropane

InChI

InChI=1S/C7H14Cl2O2/c1-4-10-7(3,6(8)9)11-5-2/h6H,4-5H2,1-3H3

InChI Key

QLBRFWXGGWJKFP-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)(C(Cl)Cl)OCC

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of 1,1 Dichloro 2,2 Diethoxypropane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy serves as the cornerstone for elucidating the precise structure of 1,1-Dichloro-2,2-diethoxypropane by mapping the magnetic environments of its constituent protons (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum of this compound provides a clear fingerprint of its proton environments. The molecule's structure features three distinct sets of non-equivalent protons. youtube.com

The Dichloromethyl Proton (-CHCl₂): A single proton is attached to a carbon atom that also bears two chlorine atoms. This proton (labeled 'a' in the table below) experiences significant deshielding due to the strong electron-withdrawing effect of the adjacent chlorine atoms, causing its signal to appear far downfield. It appears as a singlet as there are no adjacent protons within a three-bond coupling distance.

The Acetal (B89532) Proton (-CH(OEt)₂): This single proton (labeled 'b') is bonded to the acetal carbon, which is in turn connected to two oxygen atoms. The electronegativity of the oxygen atoms deshields this proton, shifting its resonance downfield, though typically less so than the dichloromethyl proton. This signal appears as a doublet, as it is coupled to the neighboring methine proton (-CHCl₂).

The Ethoxy Group Protons (-OCH₂CH₃): The two ethoxy groups are chemically equivalent. Within each ethoxy group, there are two distinct proton environments:

The methylene (B1212753) protons (-OCH₂-, labeled 'c') are adjacent to an oxygen atom, resulting in a downfield shift. These two protons are coupled to the three protons of the adjacent methyl group, splitting their signal into a quartet.

The methyl protons (-CH₃, labeled 'd') are the most shielded protons in the molecule, appearing furthest upfield. Their signal is split into a triplet by the two adjacent methylene protons. The integration of the methylene and methyl signals would correspond to 4H and 6H, respectively, reflecting the presence of two equivalent ethoxy groups. youtube.com

The following table summarizes the observed chemical shifts (δ) and multiplicities for the proton signals of this compound.

Assignment (Label)Proton EnvironmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
a-CHCl₂~5.60Doublet5.84
b-CH(OEt)₂~4.56Doublet5.84
c-OCH₂CH₃~3.66 - 3.72Multiplet/Quartet7.06
d-OCH₂CH₃~1.21Triplet7.06

Data sourced from spectral information for Dichloroacetaldehyde diethyl acetal.

The ¹³C NMR spectrum complements the ¹H NMR data by providing direct information about the carbon skeleton. Due to the molecule's symmetry, with two equivalent ethoxy groups, four distinct carbon signals are expected.

Dichloromethyl Carbon (-CHCl₂): This carbon is directly bonded to two highly electronegative chlorine atoms, which causes a significant downfield chemical shift.

Acetal Carbon (-CH(OEt)₂): This carbon is bonded to two electronegative oxygen atoms, also resulting in a substantial downfield shift, typically in the acetal region of the spectrum.

Ethoxy Methylene Carbon (-OCH₂CH₃): The methylene carbons of the two ethoxy groups are equivalent. Being attached to an oxygen atom, they are deshielded and appear downfield from typical alkane carbons.

Ethoxy Methyl Carbon (-OCH₂CH₃): The terminal methyl carbons of the ethoxy groups are the most shielded carbons, appearing at the highest field (lowest ppm value).

The following table presents predicted ¹³C NMR chemical shifts, illustrating the electronic environment of each carbon atom.

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
-CHCl₂~70-80
-CH(OEt)₂~100-110
-OCH₂CH₃~60-70
-OCH₂CH₃~15

Note: The chemical shifts are approximate values based on prediction tools and analysis of similar structures. The actual experimental values may vary. np-mrd.org

To unambiguously confirm the structural assignments made from 1D NMR, multi-dimensional NMR experiments are employed. These techniques reveal correlations between nuclei, providing a definitive map of the molecular structure. np-mrd.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. ontosight.ai For this compound, a COSY spectrum would be expected to show a cross-peak between the acetal proton (-CH(OEt)₂) and the dichloromethyl proton (-CHCl₂), confirming their adjacent relationship. ontosight.ai Additionally, a strong cross-peak would connect the methylene (-OCH₂-) and methyl (-CH₃) protons within the ethoxy groups, confirming the ethyl fragment. ontosight.ai

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). docbrown.infoualberta.ca An HSQC spectrum would show cross-peaks linking the signal of each proton to its corresponding carbon signal: the -CHCl₂ proton to the -CHCl₂ carbon, the -CH(OEt)₂ proton to the acetal carbon, the -OCH₂- protons to the methylene carbons, and the -CH₃ protons to the methyl carbons. docbrown.info

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for piecing together the molecular framework. docbrown.infoualberta.ca Key expected HMBC correlations for this compound would include:

A cross-peak from the ethoxy methylene protons (-OCH₂-) to the acetal carbon, confirming the ether linkage.

Correlations from the acetal proton (-CH(OEt)₂) to the ethoxy methylene carbons and the dichloromethyl carbon.

A correlation from the dichloromethyl proton (-CHCl₂) to the acetal carbon.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present and, potentially, its conformational state.

The Infrared (IR) spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific bonds. np-mrd.org

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~2980 cm⁻¹C-H StretchingAlkyl (CH, CH₂, CH₃)
~1450 cm⁻¹ and ~1380 cm⁻¹C-H BendingAlkyl (CH₂, CH₃)
~1100-1050 cm⁻¹C-O StretchingAcetal/Ether
~800-600 cm⁻¹C-Cl StretchingDichloroalkane

Data interpreted from the NIST Gas Phase IR Spectrum for Ethane (B1197151), 1,1-dichloro-2,2-diethoxy-. np-mrd.org

The most prominent features are the strong C-H stretching vibrations just below 3000 cm⁻¹ and the very strong, broad C-O stretching band in the 1100-1050 cm⁻¹ region, which is characteristic of the acetal group. The C-Cl stretching vibrations are expected at lower frequencies. While experimental Raman data is not widely available, it would provide complementary information, especially for the vibrations of the C-C and C-Cl bonds, which may be weak in the IR spectrum.

The structure of this compound contains several single bonds (C-C, C-O) around which rotation can occur, leading to the possibility of multiple conformational isomers (conformers). These conformers would have slightly different energies and geometries.

While specific conformational studies on this compound are not prevalent in the literature, analysis of similar molecules like 1,2-dichloroethane (B1671644) shows that different staggered and gauche conformations can coexist. youtube.com The relative populations of these conformers are dependent on temperature and the solvent environment.

Vibrational spectroscopy is a powerful technique for studying such conformational equilibria. By recording IR or Raman spectra at different temperatures, changes in the relative intensities of certain vibrational bands can be observed. Bands corresponding to a higher-energy conformer will increase in intensity as the temperature rises. Through this analysis, the enthalpy difference between the conformers can be determined, providing insight into the molecule's flexibility and the energetic landscape of its rotational surfaces. However, without specific experimental data, the exact nature of the stable conformers for this compound remains a subject for further investigation.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its ions. For this compound, a volatile chlorinated ether, techniques such as electron ionization (EI) or chemical ionization (CI) would typically be employed.

The molecular ion peak (M+) in an EI-MS spectrum would correspond to the nominal molecular weight of the compound. Due to the presence of two chlorine atoms, the molecular ion region would exhibit a characteristic isotopic pattern. The two major isotopes of chlorine are ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Therefore, a compound containing two chlorine atoms will show three peaks in the molecular ion cluster: [M]+, [M+2]+, and [M+4]+, with a relative intensity ratio of approximately 9:6:1.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C₇H₁₄Cl₂O₂)

IonTheoretical m/zRelative Abundance
[C₇H₁₄³⁵Cl₂O₂]⁺200100% (Reference)
[C₇H₁₄³⁵Cl³⁷ClO₂]⁺202~65%
[C₇H₁₄³⁷Cl₂O₂]⁺204~10%

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of an ion, which allows for the determination of its elemental formula. This is a powerful tool for confirming the identity of a compound and distinguishing it from other molecules with the same nominal mass. For this compound, HRMS would be used to confirm its elemental composition of C₇H₁₄Cl₂O₂. The precise mass measurement can differentiate it from other potential isobaric interferences. nih.gov

Table 2: Theoretical High-Resolution Mass Data for this compound

Molecular FormulaIsotope CombinationCalculated Exact Mass (Da)
C₇H₁₄Cl₂O₂C₇H₁₄³⁵Cl₂O₂200.03194
C₇H₁₄Cl₂O₂C₇H₁₄³⁵Cl³⁷ClO₂202.02900
C₇H₁₄Cl₂O₂C₇H₁₄³⁷Cl₂O₂203.99169

Mechanistic Interpretation of Fragmentation Pathways

The fragmentation of this compound under electron ionization would be expected to proceed through several characteristic pathways common to ethers and halogenated compounds. The interpretation of these pathways helps to confirm the structure of the molecule.

Expected fragmentation mechanisms would include:

Alpha-cleavage: The cleavage of C-C bonds adjacent to the oxygen atoms of the ethoxy groups is a common fragmentation pathway for ethers. This could lead to the formation of stable oxonium ions.

Loss of a Chlorine Radical: The elimination of a chlorine atom (·Cl) is a typical fragmentation for chlorinated compounds. This would result in a fragment ion at [M-35]⁺ and [M-37]⁺.

Loss of an Ethoxy Group: Cleavage of the C-O bond could result in the loss of an ethoxy radical (·OC₂H₅), leading to a significant fragment ion.

Loss of an Ethyl Group: Fragmentation could also involve the loss of an ethyl radical (·C₂H₅) from one of the ethoxy groups.

Rearrangement Reactions: McLafferty-type rearrangements or other hydrogen rearrangements could also occur, leading to characteristic fragment ions.

Without experimental data, the relative abundances of these fragments cannot be determined. However, the identification of these theoretical fragments would be essential for the structural elucidation of this compound.

Mechanistic Investigations into the Reactivity of 1,1 Dichloro 2,2 Diethoxypropane

Nucleophilic Substitution Pathways at the Dichloro-Carbon Center

The carbon atom bearing two chlorine atoms (C1) is the primary electrophilic site in 1,1-dichloro-2,2-diethoxypropane. Nucleophilic attack at this center can proceed through different mechanisms, largely dependent on the reaction conditions and the nature of the nucleophile.

The substitution of the chlorine atoms on the C1 carbon can theoretically occur via either a unimolecular (SN1) or a bimolecular (SN2) mechanism. libretexts.org

The SN2 mechanism is a one-step concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, following second-order kinetics. libretexts.org For this compound, the C1 carbon is a secondary center. While SN2 reactions are most efficient at primary centers, they can occur at secondary centers, albeit at a slower rate due to increased steric hindrance from the additional alkyl group and the adjacent diethoxypropane moiety. The stereochemistry of an SN2 reaction involves an inversion of configuration at the reaction center. chemistrysteps.com

The SN1 mechanism involves a two-step process. The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. chemistrysteps.com This is followed by a rapid attack of the nucleophile on the carbocation. The rate of an SN1 reaction is dependent only on the concentration of the substrate (first-order kinetics). masterorganicchemistry.com The stability of the potential carbocation is a key factor. Formation of a carbocation at the C1 position of this compound would result in a secondary carbocation. This carbocation would be destabilized by the electron-withdrawing inductive effect of the remaining chlorine atom, but potentially stabilized by the resonance donation from the adjacent oxygen atoms of the acetal (B89532) group. However, the formation of a carbocation adjacent to electron-withdrawing groups is generally disfavored.

Given that the substrate is a secondary halide and the formation of the corresponding carbocation is not particularly favorable, SN2 pathways are generally expected to be more prevalent, especially with strong, unhindered nucleophiles in polar aprotic solvents. libretexts.org An SN1 mechanism might be competitive only under conditions that strongly favor carbocation formation, such as the use of a polar protic solvent and a weak nucleophile.

Table 1: Comparison of Factors Influencing SN1 vs. SN2 Reactions at the Dichloro-Carbon Center of this compound

FactorSN1 PathwaySN2 Pathway
Substrate Secondary halide; potential for carbocation stabilization by adjacent oxygen, but destabilization by chlorine.Secondary halide; sterically hindered to some extent.
Nucleophile Favored by weak nucleophiles (e.g., H₂O, ROH). masterorganicchemistry.comFavored by strong nucleophiles (e.g., RS⁻, RO⁻, N₃⁻).
Solvent Favored by polar protic solvents (e.g., ethanol (B145695), water) which stabilize the carbocation intermediate. libretexts.orgFavored by polar aprotic solvents (e.g., acetone, DMSO) which do not solvate the nucleophile as strongly.
Kinetics First-order: rate = k[Substrate]. masterorganicchemistry.comSecond-order: rate = k[Substrate][Nucleophile]. libretexts.org
Stereochemistry Racemization (if chiral center is formed).Inversion of configuration.

The reaction of this compound with various nucleophiles is expected to yield a range of products, with the outcome often being a competition between substitution and elimination.

Thiols and Thiolates: Thiols are generally excellent nucleophiles and relatively weak bases. researchgate.net Thiolate anions (RS⁻), in particular, are very potent nucleophiles. They are expected to react readily with this compound via an SN2 mechanism to displace one or both chlorine atoms, leading to the formation of monosubstituted thioethers and subsequently dithioacetals. youtube.com The high nucleophilicity of thiolates favors the substitution pathway over elimination. nih.gov

Alkoxides: Alkoxides (RO⁻) are both strong nucleophiles and strong bases. libretexts.org Their reaction with this compound, a secondary halide, is complex. They can participate in SN2 substitution to form mixed acetals, but they can also act as bases to promote E2 elimination. libretexts.org The choice between substitution and elimination is influenced by the steric bulk of the alkoxide and the reaction temperature. Bulky bases like tert-butoxide favor elimination, while less hindered bases like methoxide (B1231860) or ethoxide can give mixtures of substitution and elimination products.

Amines: Amines are good nucleophiles and can react with this compound to form amino-substituted products. libretexts.org Primary and secondary amines can react via an SN2 mechanism. However, the resulting product is also an amine and can react further, leading to polyalkylation. youtube.com Tertiary amines can also act as nucleophiles to form quaternary ammonium (B1175870) salts. libretexts.org Depending on the structure of the amine, it can also function as a base to promote elimination reactions. libretexts.org

Table 2: Predicted Products from the Reaction of this compound with Various Nucleophiles

NucleophileReagent ExampleExpected Major Product(s)Predominant Mechanism
ThiolateSodium thiomethoxide (NaSCH₃)1-Chloro-1-(methylthio)-2,2-diethoxypropane / 1,1-Bis(methylthio)-2,2-diethoxypropaneSN2
AlkoxideSodium ethoxide (NaOCH₂CH₃)Mixture of 1-chloro-1,2,2-triethoxypropane and 1-chloro-2,2-diethoxy-1-propeneSN2 / E2
Amine (Primary)Ammonia (NH₃)1-Amino-1-chloro-2,2-diethoxypropane (and polyalkylated products)SN2

Elimination Reactions to Form Unsaturated Systems

The presence of hydrogen atoms on the carbon adjacent to the di-chloro center (C3, the methyl group) allows for elimination reactions to occur, leading to the formation of alkenes.

Dehydrohalogenation involves the removal of a hydrogen atom and a halogen atom from adjacent carbons to form a double bond. In this compound, this would involve the removal of a proton from the C3 methyl group and a chloride from C1. This reaction is typically promoted by a base. The product of a single dehydrohalogenation would be a vinyl chloride derivative, specifically 1-chloro-2,2-diethoxy-1-propene.

The regiochemistry of this elimination is straightforward as all the β-hydrogens (on C3) are equivalent. Therefore, only one constitutional isomer of the alkene product is possible from a single elimination event. Strong, non-nucleophilic bases such as potassium tert-butoxide (t-BuOK) or diazabicycloundecene (DBU) are typically used to favor elimination over substitution.

Elimination reactions can proceed through either a unimolecular (E1) or a bimolecular (E2) mechanism. libretexts.org

The E2 mechanism is a concerted, one-step process where the base removes a β-hydrogen, and the leaving group departs simultaneously to form the π-bond. masterorganicchemistry.com The rate is second-order, depending on both the substrate and the base. chemistrysteps.com This mechanism is favored by strong bases. masterorganicchemistry.comlibretexts.org Given that this compound is a secondary halide, the E2 pathway is a highly probable mechanism for elimination, especially when a strong base like an alkoxide is used. youtube.com

The E1 mechanism is a two-step process that begins with the formation of a carbocation intermediate, which is the rate-determining step. masterorganicchemistry.com A weak base then removes a proton from an adjacent carbon in the second step. The rate is first-order, depending only on the substrate concentration. masterorganicchemistry.com This pathway competes with SN1 and is favored by polar protic solvents and weak bases. libretexts.org For this compound, the E1 mechanism is generally less likely than the E2 mechanism due to the relative instability of the carbocation intermediate and the fact that eliminations are often carried out with strong bases. chemistrysteps.com

Rearrangement Chemistry of Dihaloacetal Scaffolds

The dihaloacetal scaffold present in this compound is not typically associated with common named rearrangement reactions. However, under certain conditions, skeletal rearrangements could be envisioned.

For instance, under conditions that might favor an SN1/E1 pathway, the formation of a carbocation intermediate at C1 could potentially trigger a rearrangement. youtube.com A 1,2-hydride or 1,2-alkyl shift is a possibility in carbocation chemistry, driven by the formation of a more stable carbocation. libretexts.org However, in this specific molecule, a shift from the C2 or C3 position to the C1 carbocation is unlikely to produce a significantly more stable carbocation.

Another theoretical possibility could be a reaction analogous to the Favorskii rearrangement , which involves the treatment of an α-halo ketone with a base to form a rearranged carboxylic acid derivative via a cyclopropanone (B1606653) intermediate. libretexts.org While this compound is not a ketone, one might speculate about the formation of a cyclopropane-like intermediate under strong basic conditions, followed by ring-opening. However, this is highly speculative as the acetal group is generally stable to basic conditions.

More plausible rearrangements might occur in the products derived from substitution or elimination. For example, the vinyl ether products of elimination could undergo acid-catalyzed rearrangement. Without specific experimental studies on this compound, discussions on its rearrangement chemistry remain largely theoretical, based on the known reactivity of related structures. mdpi.com

Carbocationic Rearrangements and Skeletal Isomerization Pathways

The generation of carbocationic intermediates from this compound can initiate a cascade of rearrangements, leading to diverse skeletal isomers. The initial formation of a carbocation can be envisioned through the heterolytic cleavage of a carbon-chlorine bond, a process that can be facilitated by a Lewis acid or polar solvent. The resulting α,α-dichloro, β,β-diethoxypropyl cation is, however, not the most stable carbocation that can be formed.

Carbocation rearrangements are fundamental processes in organic chemistry, driven by the migration of an atom or a group of atoms to an adjacent electron-deficient center, ultimately leading to a more stable carbocationic species. youtube.comkhanacademy.orgyoutube.comyoutube.comyoutube.com These rearrangements, such as hydride and alkyl shifts, are common in reactions involving carbocation intermediates. youtube.comyoutube.com For instance, the reaction of an alcohol with a hydrogen halide can lead to the formation of a carbocation that undergoes rearrangement to a more stable form before the final product is formed. youtube.com

In the context of this compound, a 1,2-hydride shift from the β-carbon to the α-carbon bearing the initial positive charge could occur. However, a more plausible and significant rearrangement would involve the migration of one of the ethoxy groups. This process, known as a Wagner-Meerwein rearrangement, would result in the formation of a resonance-stabilized oxonium ion. The driving force for this rearrangement is the superior stability of the oxonium ion, where the positive charge is delocalized over both the carbon and oxygen atoms, compared to the initial carbocation.

Influence of the Anomeric Effect on Reactivity and Conformation in Related Systems

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a substituent at the anomeric carbon in a pyranose ring to adopt an axial orientation, despite the steric hindrance this may cause. scripps.edursc.orgwikipedia.org This effect is not limited to cyclic systems and has been generalized to acyclic molecules containing the X-C-Y-C moiety, where X and Y are heteroatoms with non-bonding electron pairs. scripps.edu In such systems, a gauche conformation around the C-Y bond is often preferred. scripps.edu

For this compound, which possesses the Cl-C-O-C skeletal fragment, the anomeric effect is expected to play a crucial role in determining its conformational preferences and, consequently, its reactivity. The anomeric effect arises from the interaction between the lone pair of electrons on the oxygen atom and the antibonding σ* orbital of the C-Cl bond. rsc.orgwikipedia.org This interaction is maximized when the lone pair and the C-Cl bond are anti-periplanar, which influences the rotational barrier around the C-O bond and stabilizes specific conformations.

The conformational preferences of a molecule can significantly impact its reactivity. For instance, the alignment of orbitals dictated by the anomeric effect can influence the ease of bond cleavage and the trajectory of an incoming nucleophile. While detailed conformational analysis of this compound is not extensively documented, studies on related acyclic systems provide valuable insights. rsc.orgnih.gov The interplay of steric and stereoelectronic effects will determine the most stable conformer, which will, in turn, be the most populated and likely the most reactive. The anomeric effect can also influence the stability of carbocationic intermediates that may be formed during reactions, further directing the course of the reaction.

Radical-Mediated and Electron Transfer Processes

Generation and Reactivity of Carbon-Centered Radical Intermediates

The presence of two chlorine atoms on the same carbon atom in this compound makes it a potential substrate for radical-mediated reactions. The homolytic cleavage of a C-Cl bond, which can be initiated by heat, UV light, or a radical initiator, would lead to the formation of a carbon-centered radical intermediate. brainly.comissr.edu.kh The formation of 1,1-dichloroethane (B41102) from the free radical substitution reaction of ethane (B1197151) serves as a classic example of this type of reaction mechanism, involving initiation, propagation, and termination steps. brainly.comissr.edu.khchegg.com

The reactivity of the resulting α,α-dichloro, β,β-diethoxypropyl radical would be influenced by the presence of the adjacent oxygen atoms and the remaining chlorine atom. These substituents can stabilize the radical through resonance and inductive effects. The radical can then participate in a variety of reactions, such as hydrogen atom abstraction, addition to unsaturated systems, or further fragmentation.

For example, in the context of radical halogenation, a chlorine radical can abstract a hydrogen atom from a propane (B168953) molecule to form a new carbon radical. youtube.comyoutube.com Similarly, the radical derived from this compound could abstract a hydrogen atom from a suitable donor, leading to the formation of 1-chloro-2,2-diethoxypropane. Alternatively, it could react with a chlorine molecule to regenerate a chlorine radical and form 1,1,1-trichloro-2,2-diethoxypropane, propagating the radical chain reaction. The study of the radiation-induced dechlorination of 1,1,2-trichloroethane (B165190) provides insights into the kinetics and mechanisms of reactions involving chloroalkyl radicals. rsc.org

Electrocatalytic Approaches in Dihaloacetal Transformations

Electron transfer processes are fundamental to many chemical transformations and are particularly relevant in the reactions of halogenated compounds. stanford.eduyoutube.comlibretexts.org The transfer of an electron to a molecule of this compound could initiate its reduction, leading to the cleavage of a carbon-chlorine bond and the formation of a radical anion. This process can be facilitated by electrochemical methods, where an electric potential is used to drive the electron transfer.

While specific studies on the electrocatalytic transformation of this compound are not prevalent, research on the electrocatalytic reduction of other polychlorinated compounds provides a conceptual framework. The mechanism of such reactions often involves the stepwise reduction of the carbon-halogen bonds. The first electron transfer leads to the formation of a radical anion, which can then lose a chloride ion to form a carbon-centered radical. This radical can then accept a second electron and a proton to yield the final reduced product, or it can dimerize or undergo other radical reactions.

The feasibility and efficiency of the electrocatalytic reduction would depend on the reduction potential of this compound, the nature of the electrode material, and the reaction conditions. The development of suitable electrocatalytic systems could offer a controlled and environmentally benign method for the transformation of dihaloacetals.

Hydrolytic Stability and Acetal Exchange Reactions

Acid-Catalyzed Hydrolysis Kinetics and Mechanisms

Acetals are generally stable under neutral and basic conditions but are susceptible to hydrolysis in the presence of an acid catalyst. researchgate.netchemistrysteps.comorgoreview.com The hydrolysis of this compound in an acidic medium would lead to the formation of 1,1-dichloropropan-2-one and two molecules of ethanol. nih.gov

The mechanism of acid-catalyzed acetal hydrolysis typically involves the following steps:

Protonation: One of the ethoxy oxygen atoms is protonated by the acid catalyst, converting the ethoxy group into a good leaving group (ethanol). chemistrysteps.com

Formation of an Oxonium Ion: The protonated ethoxy group departs as a molecule of ethanol, and the lone pair of electrons on the other oxygen atom forms a double bond with the carbon, resulting in a resonance-stabilized oxonium ion. chemistrysteps.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion. chemistrysteps.com

Deprotonation: A proton is transferred from the newly added water molecule to a base (such as another water molecule), forming a hemiacetal intermediate.

Protonation of the Second Alkoxy Group: The remaining ethoxy group is protonated.

Elimination of the Second Alcohol Molecule: The protonated ethoxy group leaves as another molecule of ethanol, and the hydroxyl group forms a double bond with the carbon, yielding a protonated ketone.

Final Deprotonation: A base removes the proton from the protonated ketone to give the final ketone product and regenerate the acid catalyst.

The rate of this reaction is dependent on the stability of the intermediate oxonium ion. researchgate.net The presence of two electron-withdrawing chlorine atoms on the adjacent carbon in this compound is expected to have a significant impact on the kinetics of the hydrolysis. These chlorine atoms will destabilize the carbocationic character of the oxonium ion through an inductive effect, which would likely slow down the rate of hydrolysis compared to a non-halogenated analogue like 2,2-diethoxypropane (B95019). gla.ac.uknih.govnih.govnih.gov

While detailed kinetic studies specifically for the hydrolysis of this compound are scarce, studies on the hydrolysis of other acetals and related compounds provide a basis for understanding the factors that influence the reaction rate. gla.ac.ukresearchgate.net The pH of the solution is a critical factor, with the rate of hydrolysis generally increasing with increasing acidity. researchgate.net

Transacetalization Reactions with Alcohols and Diols

Extensive investigation of scientific literature and chemical databases reveals a notable absence of documented research specifically detailing the transacetalization reactions of this compound with alcohols and diols. While transacetalization is a well-established reaction for many ketals and acetals, the unique structure of this compound, featuring a gem-dichloro group adjacent to the ketal carbon, appears to significantly influence its reactivity, directing it away from simple transacetalization pathways.

The reactivity of analogous, non-halogenated compounds such as 1,1-diethoxyethane and 2,2-dimethoxypropane (B42991) in transacetalization reactions is well-documented. These reactions typically proceed under acidic conditions, where protonation of an ethoxy group facilitates its departure as ethanol, followed by nucleophilic attack of a new alcohol or diol. However, the strong electron-withdrawing effect of the adjacent dichloromethyl group in this compound is expected to destabilize the carbocation intermediate that would form upon the loss of an ethoxy group, thereby impeding the classical transacetalization mechanism.

Instead, the chemical behavior of compounds with gem-dihalide structures is often characterized by hydrolysis to form carbonyl compounds. For instance, the hydrolysis of 2,2-dichloropropane (B165471) yields acetone. By analogy, this compound would be expected to be susceptible to hydrolysis, which could compete with or dominate over any potential transacetalization reaction.

Due to the lack of specific experimental data for the transacetalization of this compound, a detailed discussion of research findings and the presentation of a data table are not possible without resorting to speculation. The available scientific record does not provide the necessary information to construct a scientifically accurate account of this specific reaction. Therefore, this subsection serves to highlight a gap in the current chemical literature regarding the reactivity of this particular halogenated ketal.

Role of 1,1 Dichloro 2,2 Diethoxypropane As a Key Synthetic Intermediate

Applications in Carbon-Carbon Bond Forming Reactions

The presence of the dichloromethyl group in 1,1-dichloro-2,2-diethoxypropane suggests its utility in reactions that form new carbon-carbon bonds, a fundamental process in organic synthesis.

The reaction of gem-dichloro compounds with organometallic reagents is a known method for creating new carbon-carbon bonds. youtube.comlibretexts.org Organolithium and Grignard reagents, for instance, can displace one or both chlorine atoms to introduce new alkyl or aryl groups. youtube.comlibretexts.org In the case of this compound, this reactivity could be harnessed to synthesize a range of substituted propane (B168953) derivatives.

For example, sequential reaction with two different organometallic reagents could lead to the formation of unsymmetrical propane derivatives. The first equivalent of an organometallic reagent would displace one chlorine atom, and a subsequent reaction with a different reagent would displace the second. The reactivity of these organometallic reagents can be fine-tuned, with organocuprates (Gilman reagents) often showing more selective reactivity compared to the more reactive organolithium or Grignard reagents. youtube.com

Furthermore, under specific conditions, elimination reactions could potentially lead to the formation of chloroalkenes, which are themselves valuable synthetic intermediates for further carbon-carbon bond-forming reactions, such as cross-coupling reactions.

A hypothetical reaction scheme illustrating the potential for creating substituted propane derivatives is shown below:

Reaction Scheme of this compound with Organometallic Reagents

Hypothetical reaction scheme for the synthesis of substituted propane derivatives from this compound.

The resulting substituted propane derivatives, still containing the diethoxy acetal (B89532), could then be hydrolyzed to reveal a ketone functionality, further expanding their synthetic utility.

While direct evidence of this compound participating in cycloaddition reactions is scarce in readily available literature, its potential as a precursor to reactive intermediates for such transformations can be considered. The elimination of HCl from this compound could, in principle, generate a chloro-substituted diene or a related reactive species that could participate in Diels-Alder or other cycloaddition reactions. wikipedia.orgmasterorganicchemistry.compraxilabs.comanu.edu.aulibretexts.org

For instance, dehydrochlorination could potentially lead to a vinyl chloride derivative which might act as a dienophile in [4+2] cycloadditions. The electron-withdrawing nature of the remaining chloro and ethoxy groups could influence the reactivity and selectivity of such a reaction.

Alternatively, the gem-dichloro group could be a precursor for the in-situ generation of a carbene or a related species, which could then undergo [2+1] cycloaddition with an alkene to form a cyclopropane (B1198618) ring. The synthesis of cyclopropane-containing natural products is an active area of research. youtube.com

The table below outlines potential cycloaddition strategies involving derivatives of this compound.

Cycloaddition TypePotential Precursor from this compoundPotential Product
[4+2] Cycloaddition Chloro-substituted diene (via elimination)Substituted cyclohexene
[2+2] Cycloaddition Chloro-ketene (via elimination and rearrangement)Substituted cyclobutanone
[2+1] Cycloaddition Dichlorocarbene (via α-elimination)Dichlorocyclopropane derivative

These proposed pathways are based on the known reactivity of similar functional groups and represent potential, rather than documented, applications of this compound in cycloaddition and annulation reactions.

Introduction of Diverse Functional Groups

The dual functionality of this compound makes it a valuable precursor for the introduction of various functional groups, including carbonyls, ethers, and alcohols.

Hydrolysis of the acetal group in this compound under acidic conditions would be expected to yield 1,1-dichloro-2-propanone. doubtnut.com This gem-dichloroketone is a functionalized building block in its own right.

While not a direct precursor to dichloroacetaldehyde, the related compound 1,1-dichloro-2,2-diethoxyethane serves as a protected form of this aldehyde. nih.gov By analogy, if the starting material were 1,1-dichloro-2,2-diethoxyethane, hydrolysis would indeed furnish dichloroacetaldehyde. The hydrolysis of gem-dichloroalkanes can lead to carbonyl compounds. For instance, the hydrolysis of 2,2-dichloropropane (B165471) yields acetone. doubtnut.com

The transformation of the dichloromethyl group of this compound into a carbonyl group is also a plausible synthetic route. This could potentially be achieved through reaction with a strong base to induce elimination followed by oxidation, or through direct oxidation under specific conditions.

The chlorine atoms in this compound are susceptible to nucleophilic substitution, providing a route to introduce new oxygen-containing functionalities. Reaction with alkoxides, for example, could lead to the formation of ethers through a Williamson-type synthesis. youtube.comnih.gov

Furthermore, reduction of the dichloro group could lead to the corresponding monochloro or fully reduced propane derivative, which could then be further functionalized. For instance, reduction with a hydride source followed by hydrolysis of the acetal would yield 2-propanone.

The conversion of the dichloro group to a diol functionality is another potential transformation. This could be achieved through a two-step process involving displacement of the chlorides with acetate (B1210297) followed by hydrolysis of the resulting diacetate. The synthesis of diols is a significant area of organic synthesis due to their presence in many natural products and their utility as synthetic intermediates. nih.govwikipedia.org

The following table summarizes potential transformations of this compound to introduce diverse functional groups.

Reagent(s)Functional Group TransformationProduct Class
H₃O⁺Acetal hydrolysisKetone (1,1-dichloro-2-propanone)
1. Base (e.g., NaH), 2. R-OHNucleophilic substitution of ClEther
1. NaOAc, 2. H₃O⁺/OH⁻Nucleophilic substitution of ClDiol
Reducing agent (e.g., LiAlH₄)Reduction of C-Cl bondsPropane derivative

Strategy in Complex Molecule Synthesis

While specific examples of the use of this compound in the total synthesis of complex natural products are not readily found in the literature, its potential as a strategic building block can be envisioned. youtube.com The ability to introduce a three-carbon unit with latent ketone functionality and sites for further elaboration makes it a potentially valuable tool.

In the context of natural product synthesis, small, functionalized building blocks are often employed to construct larger, more complex skeletons. The diethoxy acetal can serve as a protecting group for a ketone while other transformations are carried out on the dichloromethyl portion of the molecule. This protecting group strategy is a cornerstone of complex molecule synthesis.

For instance, a synthetic strategy could involve an initial carbon-carbon bond-forming reaction at the dichloromethyl position, followed by a series of transformations to build up a significant portion of the target molecule. The latent ketone could then be revealed at a later stage for further functionalization, such as an aldol (B89426) reaction or a Wittig olefination.

The development of new synthetic methods often involves exploring the reactivity of novel building blocks. While the documented applications of this compound are limited, its structure suggests a range of possibilities for its strategic deployment in the synthesis of complex organic molecules.

Building Block for Heterocyclic Compound Synthesis

While specific, documented examples of the direct use of this compound in heterocyclic synthesis are not extensively reported in readily available literature, its structure suggests a significant potential as a precursor to 1,3-dicarbonyl synthons. The hydrolysis of the diethoxypropane moiety would yield a ketone, and the adjacent dichloromethyl group can be considered a masked carbonyl or a reactive electrophilic center. This positions this compound as a logical starting material for the synthesis of a variety of five- and six-membered heterocyclic rings through condensation reactions with binucleophiles.

The general strategy involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a molecule containing two nucleophilic centers. For instance, the reaction of a 1,3-diketone with hydrazine (B178648) is a classic method for preparing pyrazoles. Similarly, hydroxylamine (B1172632) reacts with 1,3-diketones to form isoxazoles, and urea (B33335) or thiourea (B124793) can be used to synthesize pyrimidines or thieno[2,3-d]pyrimidines, respectively.

Based on this established reactivity, this compound could be transformed in situ or in a preceding step to a reactive 1,3-dielectrophilic species. This intermediate could then react with various binucleophiles to afford a range of heterocyclic systems. The following table illustrates the potential heterocyclic scaffolds that could be accessed from this compound based on its conversion to a 1,3-dicarbonyl equivalent.

BinucleophileResulting Heterocycle
HydrazinePyrazole
HydroxylamineIsoxazole
UreaPyrimidine
ThioureaThieno[2,3-d]pyrimidine

This table presents potential synthetic routes and is based on the established reactivity of 1,3-dicarbonyl compounds with various binucleophiles. Specific reaction conditions for this compound would require experimental investigation.

Intermediate in the Preparation of Advanced Organic Materials and Precursors

The bifunctional nature of this compound also makes it an intriguing candidate as a monomer or cross-linking agent in the synthesis of advanced organic materials. The presence of two reactive chlorine atoms allows for polycondensation or substitution reactions, while the acetal group can be retained for its properties or used as a handle for further functionalization.

Research into functionalized polymers has shown that incorporating acetal units into polymer backbones can impart desirable characteristics such as degradability and reprocessability. researchgate.net For instance, the copolymerization of lactide with functionalized cyclic acetals has been explored to create biodegradable polyesters with tunable properties. nih.gov While direct polymerization of this compound is not documented, its structural motifs are relevant to this field. The dichloro- functionality could potentially be used to introduce this molecule into polymer chains.

Furthermore, dichlorinated compounds are utilized in the synthesis of various polymers. For example, dichloroparaffins have been investigated as co-monomers in the production of polysulfides. The reactivity of the C-Cl bonds allows for the formation of polymer backbones through reactions with suitable nucleophiles. Given this precedent, this compound could serve as a monomer in the synthesis of novel functional polymers, where the diethoxypropane moiety could introduce specific solubility or polarity characteristics to the resulting material.

The development of functional polymers often involves the incorporation of specific chemical groups to achieve desired properties like flame retardancy, conductivity, or biocompatibility. mdpi.com The unique combination of a gem-dichloro group and a protected ketone in this compound offers a platform for creating polymers with tailored functionalities.

Emerging Applications in Green Chemical Processes

The principles of green chemistry encourage the use of safer, more efficient, and environmentally benign chemical processes. While research directly focused on the "green" applications of this compound is sparse, the chemistry of acetals and the potential for catalytic transformations of chlorinated hydrocarbons point towards emerging possibilities.

The use of acetals as protecting groups is a well-established strategy in organic synthesis. Green chemistry approaches to acetal formation and deprotection are actively being developed, often focusing on the use of solid acid catalysts or milder reaction conditions to reduce waste and avoid harsh reagents. ontosight.ai The stability of the acetal group in this compound under neutral and basic conditions allows for selective reactions at the dichlorinated carbon, aligning with the green chemistry principle of atom economy by avoiding unnecessary protection-deprotection steps.

Furthermore, the development of green catalytic methods for the synthesis of heterocyclic compounds is a major area of research. sigmaaldrich.com These methods often employ reusable catalysts and environmentally friendly solvents. If this compound can be efficiently converted to heterocyclic building blocks using such catalytic systems, it would represent a greener alternative to traditional synthetic routes that may generate more waste. The potential for catalytic dehydrochlorination or nucleophilic substitution on the dichlorinated center opens avenues for cleaner synthetic pathways.

The broader context of chlorine chemistry is also undergoing a re-evaluation from a sustainability perspective. While chlorinated compounds have historical environmental concerns, modern approaches focus on closed-loop processes where chlorine is recycled, and byproducts are minimized. In this context, the use of this compound as a synthetic intermediate could be integrated into more sustainable manufacturing processes, particularly if the chlorine atoms are displaced by other functional groups and captured for reuse.

Theoretical and Computational Investigations of 1,1 Dichloro 2,2 Diethoxypropane

Quantum Chemical Calculations for Electronic Structure Analysis

No published studies utilizing quantum chemical calculations to analyze the electronic structure of 1,1-Dichloro-2,2-diethoxypropane were identified.

There is no available research that employs ab initio methods for the high-accuracy determination of the electronic structure of this compound.

Computational Modeling of Reaction Mechanisms and Pathways

No computational studies modeling the reaction mechanisms and pathways of this compound were found.

Information regarding the characterization of transition states and the calculation of activation energies for reactions involving this compound through computational methods is not available in the scientific literature.

There are no published computational predictions on the regio-, chemo-, or stereoselectivity of reactions involving this compound.

Conformational Analysis and Molecular Dynamics Simulations

No studies on the conformational analysis or molecular dynamics simulations of this compound have been published. Therefore, no data on its conformational preferences or dynamic behavior is available.

Potential Energy Surface Scans for Conformational Preferences

A potential energy surface (PES) scan is a computational method used to explore the energy of a molecule as a function of one or more of its geometric parameters, such as bond lengths, bond angles, or dihedral angles. uni-muenchen.deq-chem.com By systematically changing a specific dihedral angle and optimizing the rest of the molecule's geometry at each step, a PES scan can identify the most stable conformations (energy minima) and the energy barriers (transition states) between them. researchgate.net

A hypothetical PES scan for the rotation around the C1-C2 bond in this compound would likely reveal several local energy minima corresponding to staggered conformations, which minimize steric hindrance between the substituents on adjacent carbons. The global minimum would represent the most stable conformation of the molecule. The energy barriers between these minima would indicate the flexibility of the molecule and the ease of interconversion between different conformers at a given temperature.

Hypothetical Potential Energy Surface Scan Data for C1-C2 Bond Rotation

Dihedral Angle (degrees)Relative Energy (kcal/mol)Conformation Type
05.2Eclipsed (Transition State)
600.8Gauche (Local Minimum)
1204.5Eclipsed (Transition State)
1800.0Anti (Global Minimum)
2404.5Eclipsed (Transition State)
3000.8Gauche (Local Minimum)

This table is a hypothetical representation to illustrate the expected outcomes of a PES scan and is not based on experimental or published computational data for this compound.

Molecular Dynamics to Simulate Dynamic Behavior

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of atoms over time, offering a detailed picture of molecular motions, conformational changes, and interactions with the environment. bohrium.com

For this compound, an MD simulation could be used to:

Explore the conformational space and determine the relative populations of different conformers at a given temperature.

Investigate the dynamics of the ethoxy groups, such as their rotational freedom and preferred orientations.

Simulate the behavior of the molecule in different solvents to understand solvent effects on its conformation and stability.

Calculate various thermodynamic properties based on the statistical mechanics of the simulated ensemble.

The trajectories generated from an MD simulation would show the molecule constantly transitioning between different low-energy conformations, providing insights into its flexibility and the timescales of these conformational changes. nih.gov

Quantitative Structure-Property Relationships (QSPR) in Dihaloacetal Systems

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a set of compounds and a particular property of interest. nih.gov These models can then be used to predict the properties of new or untested compounds.

Development of Predictive Models for Reactivity and Stability

For a series of dihaloacetals, including this compound, QSPR models could be developed to predict their reactivity in various chemical reactions or their long-term stability. The first step in developing a QSPR model is to generate a set of molecular descriptors for each compound in the series. These descriptors can be categorized as:

Topological: Based on the 2D representation of the molecule.

Geometrical: Derived from the 3D structure of the molecule.

Electronic: Related to the electron distribution in the molecule.

Physicochemical: Such as logP or molar refractivity.

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build a model that correlates the descriptors with the property of interest. For example, a QSPR model for the rate of hydrolysis of dihaloacetals could be developed.

Hypothetical Descriptors for a QSPR Model of Dihaloacetal Stability

CompoundMolecular Weight (amu)Dipole Moment (Debye)HOMO Energy (eV)Predicted Stability (t½, hours)
1,1-dichloro-2,2-dimethoxypropane173.032.1-10.5150
This compound201.082.3-10.2200
1,1-dibromo-2,2-diethoxypropane290.002.0-9.8120

This table contains hypothetical data to illustrate the types of descriptors and predicted properties that could be part of a QSPR study. It is not based on measured values.

Correlation with Electronic and Steric Parameters

The reactivity and stability of dihaloacetals are fundamentally governed by electronic and steric effects. QSPR models can quantify these relationships.

Electronic Parameters: Descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), Mulliken charges on atoms, and the electrostatic potential map can be used to model electronic effects. nih.gov For instance, a lower LUMO energy might correlate with a higher susceptibility to nucleophilic attack. The electrophilicity index, a global reactivity descriptor, could also be a valuable parameter. researchgate.net

Steric Parameters: Descriptors like molecular volume, surface area, and specific steric indices (e.g., Taft's steric parameter, Es) can be used to quantify the steric hindrance around the reactive center. In the case of this compound, the steric bulk of the ethoxy groups and chlorine atoms will significantly influence its reactivity.

By correlating these parameters with experimental or computationally determined properties, QSPR models can provide valuable insights into the factors that control the chemical behavior of dihaloacetal systems. These models can then guide the design of new compounds with desired properties, such as enhanced stability or specific reactivity.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of "1,1-Dichloro-2,2-diethoxypropane," enabling its separation from impurities, reactants, and byproducts.

Given its presumed volatility, similar to related compounds like "2,2-diethoxypropane" and various dichloropropanes, Gas Chromatography (GC) is the primary technique for the analysis of "this compound". nist.govnist.govsigmaaldrich.com In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase.

For "this compound," a non-polar or mid-polar capillary column, such as one coated with a polysiloxane-based stationary phase (e.g., DB-1, DB-5), would be suitable. The oven temperature would be programmed to ramp up, ensuring the elution of compounds with varying boiling points. Detection is typically achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS) for definitive identification. publisso.de A validated method for a related compound, 1,2-dichloroethane (B1671644), involves sampling on an adsorbent material followed by thermal desorption and GC analysis, a technique that could be adapted for "this compound". publisso.de

Table 1: Illustrative GC Parameters for Halogenated Alkane Analysis

ParameterSettingRationale
Column Type Capillary (e.g., 30m x 0.25mm ID)Provides high-resolution separation.
Stationary Phase 5% Phenyl PolysiloxaneA versatile phase for separating compounds of varying polarity.
Carrier Gas Helium or HydrogenInert and provides good chromatographic efficiency.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the sample.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/minSeparates volatile compounds effectively.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID for quantification, MS for identification.

This table presents typical starting parameters that would require optimization for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is the method of choice for separating non-volatile or thermally unstable compounds. sci-hub.se While "this compound" itself is likely too volatile for routine HPLC analysis, the technique is invaluable for analyzing non-volatile precursors, degradation products, or high-molecular-weight derivatives that may be present in a sample.

If HPLC were to be employed, a reversed-phase setup would be most common. This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. Detection of "this compound" would be challenging as it lacks a strong chromophore for UV detection. sci-hub.semsu.edu Therefore, derivatization to introduce a UV-active group or the use of alternative detectors like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be necessary.

Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry, are indispensable for the unambiguous identification and characterization of compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical tool for volatile compounds like "this compound". publisso.denih.gov As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization). The resulting mass spectrum, a unique fingerprint based on the mass-to-charge ratio of the molecule and its fragments, allows for positive identification. nist.gov The fragmentation pattern would be expected to show characteristic losses, such as the loss of chlorine atoms, ethoxy groups (•OCH2CH3), or ethyl groups (•CH2CH3). The NIST WebBook provides mass spectral data for the related compound "2,2-diethoxypropane," which serves as a reference for predicting the fragmentation of its chlorinated analogue. nist.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) would be applied to non-volatile derivatives or impurities. After separation by HPLC, the analyte is ionized (e.g., via electrospray ionization) and analyzed by tandem mass spectrometry. This technique provides exceptional selectivity and sensitivity, allowing for the detection and quantification of trace-level components in complex mixtures. sci-hub.se

Advanced X-ray Crystallography for Structural Confirmation (if suitable derivatives can be prepared)

Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of a molecule's three-dimensional structure. It provides precise information on bond lengths, bond angles, and stereochemistry, confirming the connectivity and conformation of the atoms within a crystal lattice. For a compound like this compound, which may be a liquid or oil at room temperature, obtaining single crystals suitable for X-ray diffraction can be challenging. In such cases, the synthesis of a solid, crystalline derivative is a common and effective strategy to enable structural analysis.

While crystallographic data for this compound itself is not prominently available in published literature, the analysis of structurally related compounds demonstrates the power of this technique. A notable example is the structural characterization of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol, a molecule that also contains the dichloro-diethoxy structural motif. nih.gov This related compound was synthesized and successfully analyzed, providing a clear blueprint for how a derivative of this compound could be prepared and characterized.

The preparation of this crystalline derivative involved the hydrogenation of its corresponding ketone, 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-one, using sodium borohydride (B1222165) in methanol (B129727). nih.gov The resulting alcohol was a solid that could be recrystallized from chloroform (B151607) to yield high-quality single crystals suitable for X-ray diffraction analysis. nih.gov

The analysis yielded a wealth of structural information, confirming the molecular structure and revealing details about its conformation and intermolecular interactions. The molecule was found to adopt a staggered conformation along its central carbon backbone. nih.gov The resulting crystallographic data provides a high level of detail, as summarized in the table below.

Interactive Table: Crystallographic Data for 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol nih.gov

ParameterValue
Chemical FormulaC₁₃H₁₇Cl₂FO₃
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.0141 (3)
b (Å)10.1508 (5)
c (Å)24.3216 (12)
C2-Cl1 Bond Length (Å)1.792 (2)
C2-Cl2 Bond Length (Å)1.778 (2)
C1-O(ethoxy) Bond Lengths (Å)1.410 (3), 1.392 (3)
C1-C2-C3-C4 Torsion Angle (°)174.97 (18)
Key Intermolecular InteractionO-H···O Hydrogen Bond [O···O distance 2.975 (2) Å]

Detailed Research Findings:

The research findings from the crystallographic analysis of this derivative are multifaceted. The C-Cl bond lengths of 1.792 Å and 1.778 Å are consistent with those observed in other gem-dichloro compounds. nih.gov The analysis also revealed a key supramolecular feature: the molecules are linked into a polymeric chain along the crystallographic b-axis through a specific hydrogen bond between the hydroxyl group of one molecule and an ether oxygen atom of a neighboring molecule. nih.gov This type of detailed insight into intermolecular forces is unique to X-ray crystallography and is crucial for understanding the solid-state behavior of a compound. Furthermore, the analysis was able to determine the absolute configuration at the chiral carbon center, demonstrating the technique's utility in stereochemical assignments. nih.gov

This example robustly illustrates that should a suitable crystalline derivative of this compound be prepared, advanced X-ray crystallography would serve as a powerful tool for its complete and unambiguous structural confirmation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.